5-Iodo-2,3-dimethylpyrazine
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Overview
Description
5-Iodo-2,3-dimethylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring with two nitrogen atoms in the para position. This compound is notable for its iodine substitution at the 5th position and methyl groups at the 2nd and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dimethylpyrazine typically involves the iodination of 2,3-dimethylpyrazine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrazine ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a controlled temperature to ensure the selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The process includes steps like purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2,3-dimethylpyrazine, while coupling reactions can produce various substituted pyrazines .
Scientific Research Applications
5-Iodo-2,3-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of flavoring agents and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dimethylpyrazine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2,3-Dimethylpyrazine: Lacks the iodine substitution, used primarily as a flavoring agent.
2,5-Dimethylpyrazine: Another flavoring agent with different substitution patterns.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented foods and potential therapeutic properties.
Uniqueness: 5-Iodo-2,3-dimethylpyrazine is unique due to its iodine substitution, which imparts distinct chemical and biological properties. The presence of iodine enhances its reactivity and potential for forming halogen bonds, making it a valuable compound in chemical synthesis and biological research .
Properties
Molecular Formula |
C6H7IN2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
5-iodo-2,3-dimethylpyrazine |
InChI |
InChI=1S/C6H7IN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3 |
InChI Key |
VDNXDZAPVAZJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)I |
Origin of Product |
United States |
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